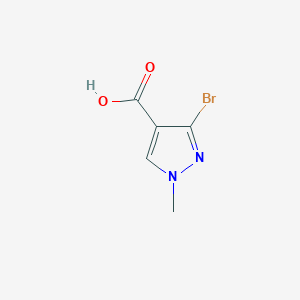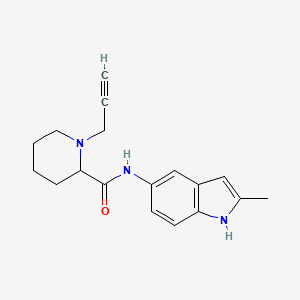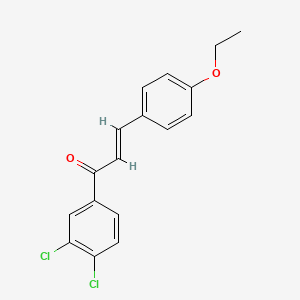
(2E)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of ((2E)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one varies depending on its application. In medicine, it has been shown to inhibit the activity of certain enzymes and pathways involved in inflammation and cancer cell growth. In agriculture, it acts as a neurotoxin to insects and disrupts the fungal cell membrane, leading to their death. In material science, it acts as a fluorescent material in OLEDs, emitting light when an electric current is applied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (this compound)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one also vary depending on its application. In medicine, it has been shown to reduce inflammation and tumor growth, as well as possess anti-microbial properties. In agriculture, it has been shown to be toxic to insects and fungi. In material science, it has been shown to emit light when an electric current is applied.
Advantages and Limitations for Lab Experiments
One advantage of using ((2E)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one in lab experiments is its potential to serve as a natural and environmentally friendly alternative to synthetic chemicals. Additionally, its diverse range of applications makes it a versatile compound for research. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several potential future directions for research involving ((2E)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one. In medicine, further studies could investigate its potential as a drug candidate for the treatment of various diseases, such as cancer and inflammation. In agriculture, research could focus on optimizing its insecticidal and fungicidal properties for more effective and sustainable pest control. In material science, research could explore its potential as a fluorescent material in other applications, such as sensors and displays. Overall, (this compound)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has significant potential for further research and development in various fields.
Synthesis Methods
The synthesis of ((2E)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one can be achieved through various methods. One of the most common methods is the Claisen-Schmidt condensation reaction between 3,4-dichlorobenzaldehyde and 4-ethoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction mixture is then heated and stirred to obtain the desired product. Another method involves the use of a microwave-assisted synthesis, which has been shown to be more efficient and environmentally friendly.
Scientific Research Applications
((2E)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated as a potential drug candidate for the treatment of cancer and other diseases. In agriculture, it has been used as a natural pesticide due to its insecticidal and fungicidal properties. Additionally, it has also been studied for its potential applications in material science, such as in the synthesis of organic light-emitting diodes (OLEDs).
properties
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O2/c1-2-21-14-7-3-12(4-8-14)5-10-17(20)13-6-9-15(18)16(19)11-13/h3-11H,2H2,1H3/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMULKFGTLJBNS-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl]sulfanyl}methyl)phenyl methyl ether](/img/structure/B2831012.png)
![N-(Furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2831014.png)
![3-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)propanenitrile](/img/structure/B2831015.png)
![ethyl [6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B2831016.png)
![N-[[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2831017.png)
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2831018.png)
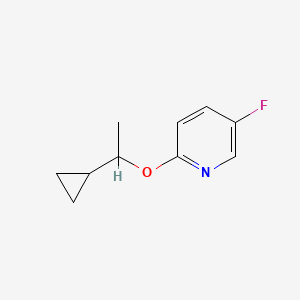
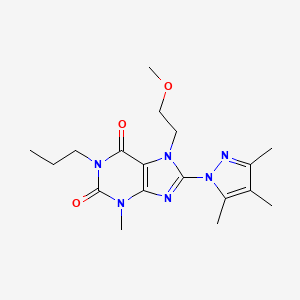
![3,4,9-trimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2831024.png)
